(2R)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid is a chiral compound that belongs to the class of isoindoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid typically involves the following steps:
Formation of the Isoindoline Core: This can be achieved through the cyclization of an appropriate precursor, such as a phthalic anhydride derivative, under acidic or basic conditions.
Introduction of the Butanoic Acid Side Chain: This step involves the addition of a butanoic acid moiety to the isoindoline core, which can be accomplished through various coupling reactions, such as esterification or amidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield keto derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
(2R)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid has several applications in scientific research, including:
Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents.
Biological Studies: Investigated for its biological activities, such as anti-inflammatory or anticancer properties.
Industrial Applications: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (2R)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (2R)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid
- (2R)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)pentanoic acid
Uniqueness
(2R)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid is unique due to its specific chiral configuration and the presence of the butanoic acid side chain. This structural uniqueness can result in distinct biological activities and chemical reactivity compared to similar compounds.
Properties
CAS No. |
5203-12-3 |
---|---|
Molecular Formula |
C12H11NO4 |
Molecular Weight |
233.22 g/mol |
IUPAC Name |
(2R)-2-(1,3-dioxoisoindol-2-yl)butanoic acid |
InChI |
InChI=1S/C12H11NO4/c1-2-9(12(16)17)13-10(14)7-5-3-4-6-8(7)11(13)15/h3-6,9H,2H2,1H3,(H,16,17)/t9-/m1/s1 |
InChI Key |
URWCIQUEFSJOJG-SECBINFHSA-N |
Isomeric SMILES |
CC[C@H](C(=O)O)N1C(=O)C2=CC=CC=C2C1=O |
Canonical SMILES |
CCC(C(=O)O)N1C(=O)C2=CC=CC=C2C1=O |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.